molecular formula C18H23N5Na4O21P4 B1670248 Denufosol tetrasodium CAS No. 318250-11-2

Denufosol tetrasodium

货号 B1670248
CAS 编号: 318250-11-2
分子量: 861.3 g/mol
InChI 键: PASYJVRFGUDDEW-WMUGRWSXSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It consists of two nucleosides, deoxycytidine and uridine, linked on their sugars by four units of phosphoric acid .


Chemical Reactions Analysis

Denufosol tetrasodium is an agonist at the P2Y2 subtype of purinergic receptors which via its associated G protein leads to activation of alternative chloride channel .


Physical And Chemical Properties Analysis

Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It is used in form of its tetra sodium salt .

科学研究应用

1. 囊性纤维化治疗

Denufosol tetrasodium主要用于研究其在治疗囊性纤维化(CF)方面的潜力。它作为选择性P2Y2激动剂,增强粘膜水合和粘液清除。通过激活Cl(-)分泌并通过与肺部囊性纤维化跨膜传导调节蛋白(CFTR)无关的机制抑制上皮Na(+)转运来实现这一目标。临床研究表明,denufosol对于患有轻度囊性纤维化的患者可能是安全且有效的,显示出肺功能参数(如FEV1和FVC)的改善(Deterding et al., 2007)

2. 气道表面液再水化

Denufosol已被研究其重新水化气道表面液的能力,这对于患有CF的患者至关重要。通过刺激Cl−转运,抑制Na+吸收,并增加气道上皮中纤毛跳动频率,denufosol有助于纠正CF特征性离子转运缺陷。这种作用机制与CFTR基因型无关,使其成为CF患者的潜在多功能治疗选择(Pettit & Johnson, 2011)

3. CF肺病的早期干预

研究表明,denufosol可能是CF肺病的有效早期干预疗法。临床试验中显示,它能够改善接受最少药物治疗的患者的FEV1,表明其作为早期CF一线治疗的潜力。denufosol针对小气道的能力以及其最小的全身暴露使其成为早期治疗的有前途的选择(Accurso et al., 2010)

4. CF中的粘液活性剂

Denufosol属于粘液活性剂类别,具体作为离子转运调节剂。它促进气道上皮的离子和水的转运,促进粘液清除。这种特性在管理CF中特有的浓稠粘液方面特别有用。denufosol在增强CF患者的粘毛清除方面的有效性一直是研究的重点(Bye & Elkins, 2007)

5. 替代氯离子通道激活

denufosol的作用机制涉及在肺部激活一种替代氯离子通道,绕过CF患者中发现的缺陷CFTR氯离子通道。这种独特的机制使其成为CF患者的潜在治疗选择,无论其具体的CFTR突变如何。其在改善CF患者肺功能方面的有效性已在各种临床试验中得到证实(Kellerman et al., 2008)

6. 非CFTR依赖性治疗潜力

由于其非CFTR依赖性作用,denufosol为更广泛范围的CF患者提供了治疗优势。这一点尤为重要,因为CFTR突变在患者中变化很大,而不依赖CFTR蛋白功能的治疗方法可能更具普遍适用性(Gendaszewska-Darmach & Kucharska, 2011)

7. 对轻度受损肺功能的有效性

临床研究表明,denufosol对于肺功能正常或轻度受损的囊性纤维化患者是有效的。这表明其在CF病程中作为早期干预的潜力,可能延缓或预防肺部逐渐受损(Accurso et al., 2011)

安全和危害

Denufosol tetrasodium was well tolerated in clinical trials, with adverse event profiles similar to placebo . The most common adverse event was cough .

未来方向

Denufosol tetrasodium has not gained FDA approval, and clinical trials with this drug have ceased since 2011 . It was also evaluated for the treatment of retinal detachment and other diseases of the retina, but those trials were terminated in 2006 .

属性

IUPAC Name

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASYJVRFGUDDEW-WMUGRWSXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5Na4O21P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denufosol tetrasodium

CAS RN

318250-11-2
Record name Denufosol tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENUFOSOL TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denufosol tetrasodium
Reactant of Route 2
Reactant of Route 2
Denufosol tetrasodium
Reactant of Route 3
Denufosol tetrasodium
Reactant of Route 4
Reactant of Route 4
Denufosol tetrasodium
Reactant of Route 5
Reactant of Route 5
Denufosol tetrasodium
Reactant of Route 6
Denufosol tetrasodium

Citations

For This Compound
347
Citations
F Ratjen, T Durham, T Navratil, A Schaberg… - Journal of Cystic …, 2012 - Elsevier
… Study treatment was denufosol tetrasodium inhalation solution, 60 mg (Inspire Pharmaceuticals, Durham, NC) three times daily (TID) or placebo vehicle (0.9% wt/vol saline) TID. The …
Number of citations: 119 www.sciencedirect.com
FJ Accurso, RB Moss, RW Wilmott… - American journal of …, 2011 - atsjournals.org
… (stratified by study center) to receive denufosol tetrasodium inhalation solution, 60 mg (Inspire … Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic …
Number of citations: 110 www.atsjournals.org
R Deterding, G Retsch‐Bogart, L Milgram… - Pediatric …, 2005 - Wiley Online Library
Denufosol tetrasodium (INS37217) is a selective P2Y 2 agonist that stimulates ciliary beat frequency and Cl − secretion in normal and cystic fibrosis (CF) airway epithelia, and is being …
Number of citations: 123 onlinelibrary.wiley.com
RR Deterding, LM LaVange, JM Engels… - American journal of …, 2007 - atsjournals.org
Rationale: Denufosol tetrasodium is a selective P2Y 2 agonist that enhances mucosal hydration and mucus clearance by activating Cl − secretion and inhibiting epithelial Na + transport …
Number of citations: 108 www.atsjournals.org
P Cole, N Serradell, E Rosa, J Bolos… - Drugs of the …, 2008 - access.portico.org
Denufosol Tetrasodium Page 1 Synthesis Denufosol can be synthesized as follows: Uridine 5’-triphosphate (I) is converted to the tributylamine salt, which is then activated as the cyclic …
Number of citations: 2 access.portico.org
RB Moss - The Journal of pediatrics, 2013 - jpeds.com
… Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic … Denufosol tetrasodium by inhalation in patients with cystic fibrosis and mild pulmonary function …
Number of citations: 51 www.jpeds.com
D Kellerman, AR Mospan, J Engels, A Schaberg… - Pulmonary …, 2008 - Elsevier
… Denufosol tetrasodium is a novel second-generation, metabolically stable, selective P2Y 2 receptor agonist currently in Phase 3 clinical development. In radiolabelled deposition …
Number of citations: 121 www.sciencedirect.com
JA Ezzell, WM Peterson, CS Crean… - … & Visual Science, 2006 - iovs.arvojournals.org
Purpose:: Previous work has demonstrated that intravitreous injection of denufosol tetrasodium (INS37217) activates P2Y 2 receptors at the apical (retinal–facing) membrane of the RPE …
Number of citations: 0 iovs.arvojournals.org
RB Moss, RD Anbar, RW Wilmott, M Barnes… - A26. NEW DATA …, 2009 - atsjournals.org
Background: CF lung disease arises from defective CFTR Cl− and ion transport leading to impaired mucociliary clearance (MCC) and resulting complications. Denufosol (DN), a novel …
Number of citations: 7 www.atsjournals.org
T Navratil, C Evans, A Schaberg, F Johnson… - … : FROM CLINIC TO …, 2010 - atsjournals.org
Background:(MCC). Disease progression begins in small airways as early as at 4 months of age. With newborn screening for CF and evidence for early onset of the disease, early …
Number of citations: 1 www.atsjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。